

# AG-270: A Comparative Meta-Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive guide to the first-in-class MAT2A inhibitor, AG-270, offering a comparative analysis of its performance against other therapies, supported by experimental data from published studies.

AG-270 is an orally active, reversible, and allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A) with an IC50 of 14 nM.[1] It is a first-in-class drug that has undergone clinical development for the treatment of tumors with homozygous methylthioadenosine phosphorylase (MTAP) deletion.[2] This guide provides a meta-analysis of published data on AG-270, comparing its efficacy and mechanism of action with other MAT2A inhibitors and its use in combination therapies.

### **Performance and Efficacy**

AG-270 has been evaluated as both a monotherapy and in combination with other chemotherapeutic agents. Preclinical and clinical studies have demonstrated its potential in targeting MTAP-deleted cancers, a genetic alteration present in approximately 15% of all human cancers.[3][4]

### **Preclinical Efficacy**

In preclinical studies, AG-270 demonstrated potent and selective anti-proliferative activity in MTAP-null cancer cell lines.[1] In a pancreatic xenograft mouse model with MTAP-null tumors, oral administration of AG-270 at 200 mg/kg once daily for 38 days resulted in a dose-



dependent reduction in tumor S-adenosylmethionine (SAM) levels and tumor growth, and was well-tolerated.[1]

### Clinical Efficacy: Phase I Trial

A first-in-human, phase I clinical trial (NCT03435250) evaluated AG-270 as a monotherapy in patients with advanced solid tumors or lymphomas with homozygous MTAP deletion.[5][6] The study enrolled 40 patients with various cancers, including bile duct, pancreatic, mesothelioma, and non-small cell lung cancer.[3][7]

Key findings from the monotherapy arm of the Phase I trial:

- Pharmacodynamics: AG-270 treatment led to maximal reductions in plasma SAM
  concentrations ranging from 54% to 70%.[5][6] Analysis of paired tumor biopsies also
  showed a decrease in symmetrically di-methylated arginine (SDMA) residues, a downstream
  marker of MAT2A inhibition.[8][5]
- Efficacy: In a heavily pre-treated patient population, AG-270 monotherapy showed modest signs of anti-tumor activity. Two patients achieved a partial response, and five others had radiographically confirmed stable disease for at least 16 weeks.[8][5][6] The disease control rate at 16 weeks was 17.5%.[8] One confirmed partial response was observed in a patient with a high-grade neuroendocrine carcinoma of the lung.[7]

Table 1: Summary of AG-270 Monotherapy Phase I Clinical Trial Data



| Parameter                          | Value                                               | Reference |
|------------------------------------|-----------------------------------------------------|-----------|
| Clinical Trial ID                  | NCT03435250                                         | [8][5]    |
| Number of Patients                 | 40                                                  | [8][5]    |
| Patient Population                 | Advanced malignancies with homozygous MTAP deletion | [8][5]    |
| Maximum Tolerated Dose             | 200 mg once daily                                   | [3]       |
| Plasma SAM Reduction               | 54% - 70%                                           | [8][5]    |
| Partial Responses                  | 2                                                   | [8][5]    |
| Stable Disease (≥16 weeks)         | 5                                                   | [8][5]    |
| Disease Control Rate (at 16 weeks) | 17.5%                                               | [8]       |

### **Combination Therapy**

Preclinical data suggests that AG-270 has synergistic effects when combined with taxanes (paclitaxel and docetaxel) and gemcitabine. In patient-derived xenograft (PDX) models, the combination of AG-270 with docetaxel resulted in 50% complete tumor regressions in some models.[4] These promising preclinical results led to the initiation of combination arms in the Phase I trial, investigating AG-270 with docetaxel in non-small cell lung cancer and with nab-paclitaxel and gemcitabine in pancreatic cancer.[8][7]

## **Comparative Analysis with Other MAT2A Inhibitors**

While AG-270 is a first-in-class MAT2A inhibitor to enter clinical trials, other MAT2A inhibitors are also in development.[8]

Table 2: Comparison of Selected MAT2A Inhibitors



| Inhibitor | Developer                | IC50   | Key<br>Characteristic<br>s                                                                          | Reference |
|-----------|--------------------------|--------|-----------------------------------------------------------------------------------------------------|-----------|
| AG-270    | Agios<br>Pharmaceuticals | 14 nM  | First-in-class,<br>oral, allosteric,<br>reversible<br>inhibitor.                                    | [1]       |
| IDE397    | IDEAYA<br>Biosciences    | -      | In Phase 1<br>clinical trials,<br>also being tested<br>in combination<br>with a PRMT5<br>inhibitor. | [9]       |
| PF-9366   | Pfizer                   | 420 nM | One of the first commercial MAT2A inhibitors.                                                       | [9]       |
| SCR-7952  | -                        | -      | Reported to have higher potency and selectivity than AG-270 in preclinical models.                  | [9]       |

### **Safety and Tolerability**

In the Phase I trial, AG-270 was generally well-tolerated at doses up to 200 mg once daily.[8] The most common treatment-related adverse events were reversible and manageable.

- Common Adverse Events (any grade): Fatigue (25%), increased blood bilirubin (15%), hyperbilirubinemia (12.5%), anemia (10%), and thrombocytopenia (10%).[8]
- Grade ≥3 Adverse Events: Reversible increases in liver function tests and thrombocytopenia were the most common Grade 3 or higher treatment-related adverse events.[7] Two of six



patients treated with 200 mg twice daily experienced Grade 3 or 4 decreases in platelet counts, and two had Grade 3 or 4 increases in liver enzymes.[3]

 Other Adverse Events: Sporadic maculopapular erythematous rashes were observed, which resolved after stopping treatment.[8]

# Experimental Protocols AG-270 Phase I Clinical Trial (NCT03435250)

- Study Design: A first-in-human, open-label, dose-escalation, and expansion study.
- Primary Objective: To determine the maximum tolerated dose (MTD) and recommended
   Phase 2 dose of AG-270.[8][5]
- Secondary Objectives: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of AG-270.[8][5]
- Patient Population: Patients with advanced solid tumors or lymphomas with homozygous deletion of CDKN2A/MTAP or loss of MTAP protein expression confirmed by immunohistochemistry.[8][5]
- Dosing Regimen: AG-270 was administered orally once daily (QD) or twice daily (BID) in 28day cycles, with doses ranging from 50 mg to 400 mg daily.[3][8]
- Pharmacodynamic Assessments: Plasma SAM levels were measured at baseline and at multiple time points during treatment. Paired tumor biopsies were collected at baseline and on-treatment to assess for changes in SDMA levels.[8][5]

### **Preclinical Xenograft Study**

- Animal Model: Pancreatic KP4 MTAP-null xenograft mouse model.[1]
- Treatment: AG-270 was administered orally at doses of 10-200 mg/kg once daily for 38 days.
   [1]
- Endpoints: Tumor volume and tumor SAM levels were measured to assess efficacy and pharmacodynamic effects. Body weight was monitored to assess tolerability.[1]



Check Availability & Pricing

### **Mechanism of Action and Signaling Pathway**

AG-270 is an allosteric inhibitor of MAT2A, the enzyme responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP.[2][10] In cancers with homozygous deletion of the MTAP gene, cells are particularly vulnerable to reductions in SAM levels.[3][10]

The inhibition of MAT2A by AG-270 leads to a decrease in intracellular SAM concentrations.[10] This, in turn, inhibits the activity of protein arginine methyltransferase 5 (PRMT5), which uses SAM as a methyl donor.[10] The reduced PRMT5 activity results in a decrease in symmetric dimethylation of arginine (SDMA) on target proteins involved in critical cellular processes like mRNA splicing, ultimately leading to cell death in MTAP-deleted cancer cells.[10]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacr.org [aacr.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors | Blog [servier.us]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. probiologists.com [probiologists.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AG-270: A Comparative Meta-Analysis for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574754#meta-analysis-of-published-studies-on-ag-270]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com